Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone
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Overview
Description
Pyridin-3-yl(2,6-diazaspiro[34]octan-6-yl)methanone is a complex organic compound featuring a pyridine ring and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with spirocyclic intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as transition metals, to facilitate the reactions and reduce the formation of by-products. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction produces alcohols. Substitution reactions result in various substituted pyridine derivatives .
Scientific Research Applications
Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane Derivatives: These compounds share the spirocyclic core and exhibit similar chemical properties.
Pyridine Derivatives: Compounds with a pyridine ring, such as pyridin-2-yl-methanone, have comparable reactivity and applications.
Uniqueness
Pyridin-3-yl(2,6-diazaspiro[3.4]octan-6-yl)methanone is unique due to its combination of a pyridine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality enhances its potential in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-6-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11(10-2-1-4-13-6-10)15-5-3-12(9-15)7-14-8-12/h1-2,4,6,14H,3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCZTRRQHFAASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CNC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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